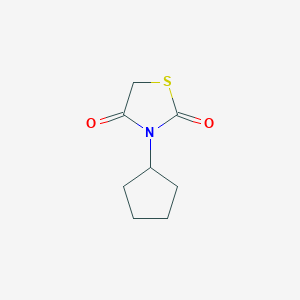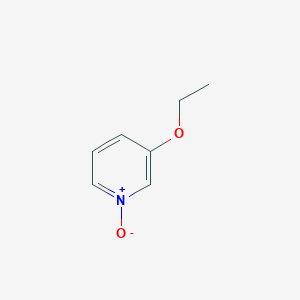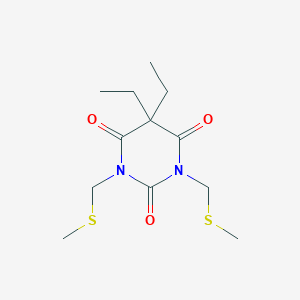
4-(4-Aminobenzene-1-sulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminobenzene-1-sulfonyl)benzonitrile, also known as ABSB, is a chemical compound that has gained significant attention in scientific research due to its various potential applications in drug development, particularly in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
4-(4-Aminobenzene-1-sulfonyl)benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. 4-(4-Aminobenzene-1-sulfonyl)benzonitrile has also been found to induce the expression of certain genes that are involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Aminobenzene-1-sulfonyl)benzonitrile in lab experiments is its potent anticancer activity. It has been found to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one limitation of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 4-(4-Aminobenzene-1-sulfonyl)benzonitrile. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile. Another potential direction is the investigation of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile's potential as a combination therapy with other anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile and its potential applications in other disease areas beyond cancer.
Méthodes De Synthèse
The synthesis of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile involves the reaction between 4-aminobenzene-1-sulfonamide and benzonitrile. This reaction is typically carried out in the presence of a catalyst such as cuprous chloride and a solvent such as acetonitrile. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
4-(4-Aminobenzene-1-sulfonyl)benzonitrile has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-Aminobenzene-1-sulfonyl)benzonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
101533-57-7 |
|---|---|
Nom du produit |
4-(4-Aminobenzene-1-sulfonyl)benzonitrile |
Formule moléculaire |
C13H10N2O2S |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
4-(4-aminophenyl)sulfonylbenzonitrile |
InChI |
InChI=1S/C13H10N2O2S/c14-9-10-1-5-12(6-2-10)18(16,17)13-7-3-11(15)4-8-13/h1-8H,15H2 |
Clé InChI |
FDEXQTPYOIODAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
C1=CC(=CC=C1C#N)S(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















